molecular formula C11H14FNO B6164931 2-fluoro-5-(oxan-4-yl)aniline CAS No. 1783522-16-6

2-fluoro-5-(oxan-4-yl)aniline

Cat. No.: B6164931
CAS No.: 1783522-16-6
M. Wt: 195.2
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Description

However, extensive data exists for structurally analogous compounds, such as 2-fluoro-5-(trifluoromethoxy)aniline (CAS 116369-23-4) and 2-fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4), which share a fluoro-substituted aniline core with diverse electron-withdrawing substituents.

Properties

CAS No.

1783522-16-6

Molecular Formula

C11H14FNO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(oxan-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of fluorine atoms, which can be achieved using appropriate nucleophiles and reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(oxan-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-fluoro-5-(oxan-4-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(oxan-4-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and oxan-4-yl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -OCF₃, triazole) enhance electrophilic substitution resistance but improve stability in acidic/basic conditions .
  • Hydrogen-bonding groups (e.g., -NH₂ in triazole derivatives) increase solubility in polar solvents compared to non-polar CF₃/OCF₃ analogs .

2-Fluoro-5-(trifluoromethoxy)aniline

  • Role : Coupling agent in synthesizing benzimidazole derivatives targeting tyrosine kinase inhibitors (e.g., TIE-2, VEGFR-2) .
  • Reactivity : The -OCF₃ group directs electrophilic substitution to the ortho position, facilitating regioselective C–H functionalization .

2-Fluoro-5-(trifluoromethyl)aniline

  • Role : Precursor for N-cyclohexyl derivatives via Buchwald–Hartwig amination (72% yield) .
  • Spectroscopic Properties : Exhibits distinct IR peaks at 1624 cm⁻¹ (C–F stretch) and 1534 cm⁻¹ (N–H bend), differing from isomer 2-nitro-5-fluoroaniline .

Triazole/Tetrazole Derivatives

Physicochemical Properties

Property 2-Fluoro-5-(trifluoromethoxy)aniline 2-Fluoro-5-(trifluoromethyl)aniline 5-Fluoro-2-methylaniline
Purity 95–99% ≥97% >97%
Solubility Insoluble in water Limited data; likely hydrophobic Soluble in ethanol
Stability Stable under inert gas Sensitive to strong oxidizers Stable at RT

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